METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE
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Overview
Description
METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE is a chemical compound with a complex structure that includes a nitrobenzoate core, an isopentylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE typically involves multiple steps, starting with the preparation of the nitrobenzoate core. The isopentylamino group is then introduced through a series of reactions, followed by the formation of the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution of the ester group can produce various substituted benzoates.
Scientific Research Applications
METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the isopentylamino group may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE include:
- METHYL 3-[(DIMETHYLAMINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[(CYCLOPROPYLAMINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[(METHYLAMINO)CARBONYL]-5-NITROBENZOATE
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isopentylamino group, which can confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
methyl 3-(3-methylbutylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(2)4-5-15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIGOCXMKUNLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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